Cas no 260397-58-8 (Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)-)

Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)- structure
260397-58-8 structure
Product Name:Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)-
CAS No:260397-58-8
MF:C18H14O3
MW:278.301965236664
CID:238996
PubChem ID:44425164
Update Time:2025-04-19

Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)- Chemical and Physical Properties

Names and Identifiers

    • Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)-
    • (3S)-3,8-Dimethyl-2,3-dihydrophenanthro[4,3-b]furan-4,5-dione
    • DIHYDROISOTANSHINONE II
    • 11,16-Oxy-18,20-dinor-1,3,5(10),6,8,11-abietahexaene-13,14-dione
    • [ "" ]
    • (3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione
    • (S)-3,8-dimethyl-2,3-dihydrophenanthro[4,3-b]furan-4,5-dione
    • FS-9670
    • CHEMBL227128
    • 260397-58-8
    • AKOS032962148
    • BDBM50476407
    • (3S)-3,8-dimethyl-2,3-dihydronaphtho(2,1-g)(1)benzofuran-4,5-dione
    • Inchi: 1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1
    • InChI Key: KWKITVVBQQLHBB-SNVBAGLBSA-N
    • SMILES: O1C[C@@H](C)C2C(C(C3C=CC4C(C)=CC=CC=4C=3C1=2)=O)=O

Computed Properties

  • Exact Mass: 278.09400
  • Monoisotopic Mass: 278.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4A^2
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: Red powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 479.2±45.0 °C at 760 mmHg
  • Flash Point: 214.9±28.8 °C
  • PSA: 43.37000
  • LogP: 3.29100
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Phenanthro[4,3-b]furan-4,5-dione,2,3-dihydro-3,8-dimethyl-, (3S)- Security Information

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